molecular formula C10H15NO3 B8626681 octahydro-2-oxo-1H-Indole-7-acetic acid

octahydro-2-oxo-1H-Indole-7-acetic acid

Cat. No. B8626681
M. Wt: 197.23 g/mol
InChI Key: YEAWRGPCQQLIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04619937

Procedure details

A solution of 9.5 grams (0.053 mol) hexahydropyrrolo [3,2,1-hi]-indole-2,4(1H, 5H)-dione (5aα, 8aα, 8bα) in 50 ml of benzyl alcohol is treated with four drops of drops of concentrated hydrochloric acid. The solution is heated to 100° C. for 72 hours, cooled, and diluted with 250 ml of anhydrous diethyl ether. A white crystalline precipitate of octahydro-2-oxo-1H-indole-7-acetic acid (3aα, 7β, 7aα) is isolated by filtration with a melting point of 238°-240° C. The filtrate is cooled and octahydro-2-oxo-1H-indole-7acetic acid benzyl ester (3aα, 7β, 7aα). This is purified by chromatography over silica gel using methylene chloride for elution. The eluate is concentrated at reduced pressure. The resulting solid is triturated with anhydrous diethyl ether and filtered. The filtrate is concentrated at reduced pressure to yield octahydro-2-oxo-1H-indole-7-acetic acid benzyl ester (3aα, 7β, 7aα) with a melting point of 89°-90° C.
Name
hexahydropyrrolo [3,2,1-hi]-indole-2,4(1H, 5H)-dione
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:9]2[CH:4]3[CH:5]([CH2:10][C:11](=[O:12])[N:3]3[C:2]1=[O:13])[CH2:6][CH2:7][CH2:8]2.Cl.C([OH:22])C1C=CC=CC=1>C(OCC)C>[O:12]=[C:11]1[CH2:10][CH:5]2[CH:4]([CH:9]([CH2:1][C:2]([OH:13])=[O:22])[CH2:8][CH2:7][CH2:6]2)[NH:3]1

Inputs

Step One
Name
hexahydropyrrolo [3,2,1-hi]-indole-2,4(1H, 5H)-dione
Quantity
9.5 g
Type
reactant
Smiles
C1C(N2C3C(CCCC13)CC2=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2C(CCCC2C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.